Cas no 89239-63-4 (1H-Pyrazole-5-carboxamide, 4-(acetylamino)-1-ethyl-3-methyl-)

1H-Pyrazole-5-carboxamide, 4-(acetylamino)-1-ethyl-3-methyl- structure
89239-63-4 structure
Product Name:1H-Pyrazole-5-carboxamide, 4-(acetylamino)-1-ethyl-3-methyl-
CAS No:89239-63-4
MF:C9H14N4O2
MW:210.233061313629
CID:607313
PubChem ID:13338439
Update Time:2025-04-19

1H-Pyrazole-5-carboxamide, 4-(acetylamino)-1-ethyl-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-5-carboxamide, 4-(acetylamino)-1-ethyl-3-methyl-
    • 4-acetamido-2-ethyl-5-methylpyrazole-3-carboxamide
    • 89239-63-4
    • 4-Acetamido-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
    • DTXSID50537371
    • Inchi: 1S/C9H14N4O2/c1-4-13-8(9(10)15)7(5(2)12-13)11-6(3)14/h4H2,1-3H3,(H2,10,15)(H,11,14)
    • InChI Key: KUESLUSYRCODSK-UHFFFAOYSA-N
    • SMILES: O=C(C1=C(C(C)=NN1CC)NC(C)=O)N

Computed Properties

  • Exact Mass: 210.11167570g/mol
  • Monoisotopic Mass: 210.11167570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 90Ų
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